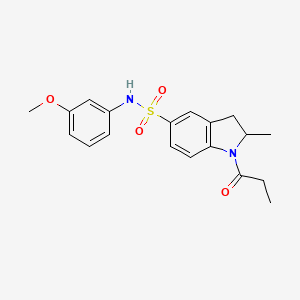

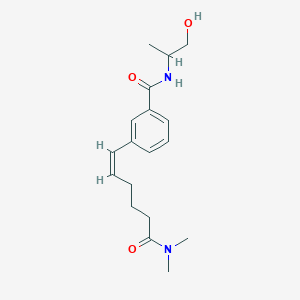

![molecular formula C29H23N5O3S B1684122 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 838818-26-1](/img/structure/B1684122.png)

2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Descripción general

Descripción

Tankyrases (TNKS) cleave NAD+ to produce nicotinamide and ADP-ribose, which is then covalently attached to an acceptor protein in the process known as poly(ADP-ribosyl)ation. WIKI4 is a potent and selective inhibitor of TNKS1 and TNKS2 (IC50s = 26 and 15 nM, respectively). It has little or no effect on related polymerases or transferases at 10 µM. Through its effects on TNKS2, WIKI4 prevents AXIN ubiquitinylation and degradation, blocking signaling through the Wnt/β-catenin pathway. WIKI4 inhibits the expression of β-catenin target genes and cellular responses to Wnt/β-catenin signaling in both cancer cell lines and embryonic stem cells.

Novel Inhibitor of Tankyrase and Wnt/ß-Catenin Signaling

WIKI4 is a novel inhibitor of tankyrase and Wnt/ß-catenin signaling. WIKI4 inhibits expression of ß-catenin target genes and cellular responses to Wnt/ß-catenin signaling in cancer cell lines as well as in human embryonic stem cells. WIKI4 mediates its effects on Wnt/ß-catenin signaling by inhibiting the enzymatic activity of TNKS2, a regulator of AXIN ubiquitylation and degradation. While TNKS has previously been shown to be the target of small molecule inhibitors of Wnt/ß-catenin signaling, WIKI4 is structurally distinct from previously identified TNKS inhibitors.

Aplicaciones Científicas De Investigación

Pharmacology

Application Summary

In pharmacology, thiophene derivatives like the one are often explored for their therapeutic properties. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Methods of Application

Experimental procedures typically involve the synthesis of the compound, followed by in vitro and in vivo testing to determine its pharmacological effects. The methods may include binding assays, enzyme inhibition studies, and animal models to assess therapeutic efficacy.

Results

Thiophene derivatives have shown effectiveness in various biological and physiological functions, including anti-inflammatory, anti-psychotic, and anti-cancer activities. The results often include data on potency, selectivity, and therapeutic window based on dose-response curves and statistical analyses .

Oncology

Application Summary

Thiophene derivatives have been studied for their anti-cancer properties. They can act as kinase inhibitors, potentially leading to the development of new anti-cancer drugs .

Methods of Application

The compound could be tested against various cancer cell lines using assays like MTT and flow cytometry to evaluate its cytotoxicity and mechanism of action.

Results

The expected results would include data on the compound’s ability to inhibit cancer cell growth, induce apoptosis, and its selectivity towards cancer cells over normal cells.

Neurology

Application Summary

Compounds with thiophene moieties have shown promise in neurology, particularly as anti-psychotic and anti-anxiety agents .

Methods of Application

Neurological applications would involve behavioral studies in animal models, electroencephalography (EEG), and neuroimaging to assess the compound’s effects on the central nervous system.

Results

Results might show the compound’s efficacy in modulating neurotransmitter systems, reducing symptoms of anxiety, and its potential side effects.

Cardiology

Application Summary

Thiophene derivatives can have anti-arrhythmic effects, making them candidates for the treatment of various cardiac conditions .

Methods of Application

Cardiological testing would include electrophysiological studies, ECG, and hemodynamic measurements in animal models or isolated heart preparations.

Results

The compound’s impact on cardiac rhythm, conduction velocity, and refractory periods would be quantified, providing insights into its therapeutic potential.

Dermatology

Application Summary

Anti-inflammatory and anti-microbial properties of thiophene derivatives make them suitable for treating skin conditions .

Methods of Application

Dermatological applications would involve topical formulations tested in vitro for their efficacy against pathogens and in vivo for their ability to reduce inflammation.

Results

Outcomes would include measurements of lesion healing rates, reduction in inflammation markers, and microbial inhibition zones.

Environmental Chemistry

Application Summary

Thiophene derivatives can act as metal complexing agents, useful in environmental remediation processes .

Methods of Application

The compound could be used in chelation studies to bind heavy metals, followed by analysis using techniques like atomic absorption spectroscopy.

Results

The effectiveness of the compound in sequestering metals would be evaluated, with data on binding constants and removal efficiencies.

Agricultural Chemistry

Application Summary

Thiophene derivatives have potential use in the development of insecticides and anti-fungal agents for crop protection .

Propiedades

IUPAC Name |

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUXIZKXJOGYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

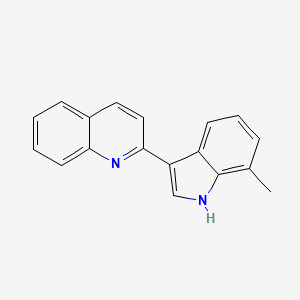

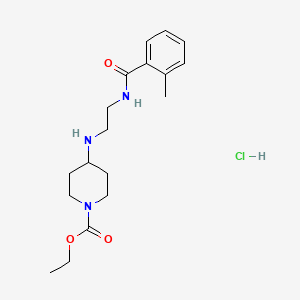

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

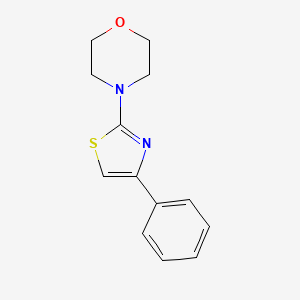

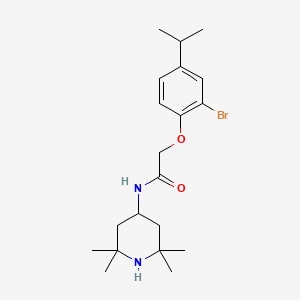

![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

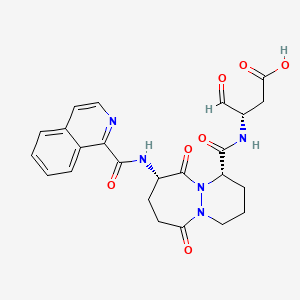

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)

![7-(4-chlorophenyl)-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B1684060.png)

![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)